7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL
CAS No.: 650600-61-6
Cat. No.: VC16906385
Molecular Formula: C29H27NO
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650600-61-6 |
|---|---|
| Molecular Formula | C29H27NO |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 9,9-dimethyl-7-(4-methyl-N-(4-methylphenyl)anilino)fluoren-2-ol |
| Standard InChI | InChI=1S/C29H27NO/c1-19-5-9-21(10-6-19)30(22-11-7-20(2)8-12-22)23-13-15-25-26-16-14-24(31)18-28(26)29(3,4)27(25)17-23/h5-18,31H,1-4H3 |
| Standard InChI Key | GNQBQQVVHBBONB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL features a fluorene skeleton (CH) modified with three key substituents:
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9,9-Dimethyl groups: These alkyl groups enhance steric bulk and stabilize the fluorene ring system, reducing conformational flexibility .
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Hydroxyl group (-OH) at position 2: Introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
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Bis(4-methylphenyl)amino group at position 7: A diarylamine moiety that extends π-conjugation and modulates electronic properties, potentially enabling applications in optoelectronics .
The molecular formula is inferred as CHNO based on structural analogs , with a molecular weight of 470.61 g/mol.
Table 1: Comparative Molecular Properties of Fluorene Derivatives
Synthesis and Reactivity
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Hydroxyl group: Participates in acid-base reactions, esterification, and hydrogen bonding. The pK is estimated at ~10, typical for phenolic -OH .
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Diarylamine group: Prone to oxidation, forming stable radical cations or nitroxides, which are relevant in charge-transport materials .
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Fluorene core: Susceptible to electrophilic substitution at positions 2, 4, and 7, though steric effects from dimethyl groups may limit reactivity .
Applications in Materials Science
Organic Electronics
The conjugated fluorene system and electron-rich diarylamine group make this compound a candidate for:
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Hole-transport materials (HTMs): Similar structures exhibit hole mobilities of 10–10 cm/V·s in OLEDs .
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Fluorescent probes: The hydroxyl group may enable tuning of emission wavelengths via pH-sensitive transitions .
Table 2: Optoelectronic Properties of Selected Fluorene Derivatives
Forensic and Analytical Applications
Latent Fingerprint Detection
Diarylamine derivatives like 1,8-diazafluoren-9-one (DFO) react with amino acids in latent fingerprints, producing fluorescent complexes detectable at 470–520 nm . The hydroxyl group in 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL could enhance binding to fingerprint residues, though validation studies are needed.
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